
4,5-Dichloro-6-(difluoromethyl)pyrimidine
Overview
Description
4,5-Dichloro-6-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl2F2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(difluoromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or distillation. The industrial method aims to achieve a consistent product quality that meets regulatory standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 5 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the difluoromethyl group.
Primary Reaction Pathways
Regioselectivity Note : Position 4 undergoes substitution faster than position 5 due to steric and electronic effects from the difluoromethyl group.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.
Key Examples
Limitation : Steric hindrance from the difluoromethyl group reduces coupling efficiency at position 6.
Halogen Exchange Reactions
Selective replacement of chlorine with other halogens is achievable under controlled conditions.
Experimental Data
Reagent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
NaI, CuI, DMF, 120°C | 24 h | 4-Iodo-5-chloro-6-(difluoromethyl)pyrimidine | Position 4 | |
KBr, PPh₃, CH₃CN | Microwave, 150°C, 1 h | 5-Bromo-4-chloro-6-(difluoromethyl)pyrimidine | Position 5 |
Oxidation and Reduction
The difluoromethyl group exhibits limited reactivity under standard redox conditions, but ring modifications are possible.
Oxidation
Reagent | Conditions | Product | Outcome | Source |
---|---|---|---|---|
mCPBA, CH₂Cl₂, 0°C | 2 h | Pyrimidine N-oxide derivative | Partial decomposition |
Reduction
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
H₂, Pd/C, EtOH | 50 psi, 6 h | 4,5-Dichloro-6-(difluoromethyl)piperidine | 30 |
Ring Functionalization
The pyrimidine ring can undergo electrophilic substitution under harsh conditions.
Nitration
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0°C to 50°C, 4 h | 4,5-Dichloro-3-nitro-6-(difluoromethyl)pyrimidine | 42 |
Mechanistic Insight : Nitration occurs at position 3 due to meta-directing effects of the electron-withdrawing groups.
Scientific Research Applications
Medicinal Chemistry
4,5-Dichloro-6-(difluoromethyl)pyrimidine is utilized as a building block in the synthesis of various pharmaceuticals. Its structural features enable it to serve as a precursor for developing compounds that target specific biological pathways.
- Enzyme Inhibitors : The compound has been explored for its potential in designing enzyme inhibitors, particularly in cancer therapy. The difluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target enzymes effectively.
Agrochemicals
The compound is also significant in the development of agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to its effectiveness against a broad spectrum of pests and diseases affecting crops.
- Herbicide Development : Research indicates that derivatives of this compound can inhibit specific biochemical pathways in plants, making them effective as selective herbicides.
Case Study 1: Synthesis of Anticancer Agents
In a recent study, researchers synthesized a series of pyrimidine derivatives from this compound. These derivatives exhibited potent inhibitory activity against cancer cell lines, demonstrating the compound's utility in drug development.
Case Study 2: Development of Agrochemicals
Another study focused on the synthesis of novel herbicides using this compound as a core structure. The resulting compounds showed improved efficacy against common agricultural weeds while minimizing toxicity to crops.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(difluoromethyl)pyrimidine is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 4,6-Dichloro-5-(difluoromethyl)pyrimidine
- 2,4-Dichloro-6-(difluoromethyl)pyrimidine
- 5-Chloro-6-(difluoromethyl)-2-methylpyrimidine
Comparison: 4,5-Dichloro-6-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Biological Activity
4,5-Dichloro-6-(difluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Structure and Properties
This compound is a halogenated pyrimidine derivative. The presence of chlorine and difluoromethyl groups enhances its biological activity by influencing its interaction with various biological targets.
Antimicrobial Activity
Antibacterial Effects:
Recent studies have demonstrated that halogenated pyrimidines exhibit notable antibacterial properties. For instance, a study highlighted that compounds similar to this compound showed significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives .
Table 1: Antibacterial Activity of Halogenated Pyrimidines
Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
---|---|---|---|
4,5-Dichloro-6-(DFM) | S. aureus | 50 | Moderate |
24DC5FP | S. aureus | 5 | High |
Other derivatives | E. coli | Varies | Variable |
Mechanism of Action:
The antibacterial action is believed to involve the suppression of virulence factors and quorum sensing pathways in bacteria. For example, the compound 24DC5FP was shown to reduce hemolysis and inhibit the expression of key virulence genes such as agrA and hla .
Anticancer Activity
In Vitro Studies:
this compound has been evaluated for its anticancer potential against various cell lines. In a comparative study, it was found that similar pyrimidine derivatives exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant potency .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
4,5-Dichloro-6-(DFM) | MDA-MB-231 | 27.6 | High |
Other derivatives | Various | Varies | Variable |
Mechanism of Action:
The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances these effects.
Anti-inflammatory Activity
Research has also indicated that pyrimidine derivatives can exhibit anti-inflammatory properties. In several assays, compounds related to this compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity.
Table 3: Anti-inflammatory Activity
Compound | Assay Type | IC50 (µM) | Comparison Drug |
---|---|---|---|
4,5-Dichloro-6-(DFM) | COX-2 Inhibition | 0.04 | Celecoxib |
Other derivatives | Various | Varies | Indomethacin |
Case Studies
-
Study on Antimicrobial Properties:
A recent investigation into the antibiofilm activities of multiple halogenated pyrimidines revealed that compounds similar to this compound significantly reduced biofilm formation in S. aureus, indicating potential therapeutic applications in treating resistant infections . -
Cytotoxicity Assessment:
In vitro testing showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for further development .
Properties
IUPAC Name |
4,5-dichloro-6-(difluoromethyl)pyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTCUXCPYAFDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591304 | |
Record name | 4,5-Dichloro-6-(difluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425394-19-0 | |
Record name | 4,5-Dichloro-6-(difluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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